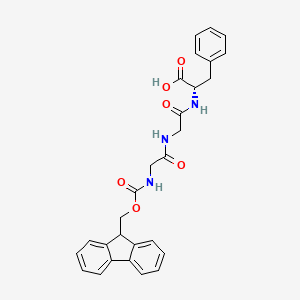![molecular formula C20H20N2O5 B3106696 [2-(Fmoc-amino)acetamido]methyl Acetate CAS No. 1599440-06-8](/img/structure/B3106696.png)
[2-(Fmoc-amino)acetamido]methyl Acetate
Overview
Description
[2-(Fmoc-amino)acetamido]methyl Acetate: is a cleavable antibody-drug conjugate (ADC) linker. It contains an Fmoc (fluorenylmethyloxycarbonyl) group and a terminal acetate group. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The terminal acetate protecting group can be removed under acidic or basic conditions .
Mechanism of Action
Target of Action
It is known that this compound is a cleavable adc (antibody-drug conjugate) linker . ADCs are designed to target specific cells, such as cancer cells, and deliver a cytotoxic drug directly to these cells .
Mode of Action
The compound contains an Fmoc group and a terminal acetate group . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations . The terminal acetate protecting group can be removed under acidic or basic conditions . This cleavability allows the compound to release the attached drug once it has reached its target.
Biochemical Pathways
The deprotection of the Fmoc group and the removal of the terminal acetate group are key steps in this process .
Result of Action
The result of the action of [2-(Fmoc-amino)acetamido]methyl Acetate is the delivery of a drug to a specific target cell . By attaching a drug to an antibody via this linker, the drug can be specifically delivered to cells that the antibody targets. Once the compound reaches its target, the linker is cleaved, and the drug is released .
Action Environment
The action of this compound is influenced by the pH of the environment . The Fmoc group can be deprotected under basic conditions, and the terminal acetate protecting group can be removed under acidic or basic conditions . Therefore, the pH of the environment can influence the rate at which the drug is released from the ADC.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Fmoc-amino)acetamido]methyl Acetate typically involves the following steps:
Fmoc Protection: The Fmoc group is introduced to protect the amine functionality.
Acetylation: The terminal acetate group is added to protect the hydroxyl group.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, and the terminal acetate group can be removed under acidic or basic conditions.
Substitution Reactions: The free amine obtained after deprotection can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Basic Conditions: Piperidine is commonly used for Fmoc deprotection.
Acidic Conditions: Trifluoroacetic acid (TFA) is used for acetate deprotection.
Major Products:
Free Amine: Obtained after Fmoc deprotection.
Deprotected Compound: Obtained after acetate deprotection.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a linker in solid-phase peptide synthesis (SPPS) to facilitate the sequential addition of amino acids.
Biology:
Antibody-Drug Conjugates (ADCs): Acts as a cleavable linker in ADCs, allowing for the targeted delivery of drugs to specific cells.
Medicine:
Drug Development: Used in the development of targeted therapies for cancer treatment.
Industry:
Comparison with Similar Compounds
Fmoc-Gly-OH: Contains an Fmoc-protected glycine.
Fmoc-Lys(Boc)-OH: Contains an Fmoc-protected lysine with a Boc (tert-butoxycarbonyl) protecting group.
Uniqueness:
Properties
IUPAC Name |
[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-13(23)27-12-22-19(24)10-21-20(25)26-11-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-12H2,1H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDSPEFADHLMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCNC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601124172 | |
| Record name | Carbamic acid, N-[2-[[(acetyloxy)methyl]amino]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1599440-06-8 | |
| Record name | Carbamic acid, N-[2-[[(acetyloxy)methyl]amino]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1599440-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-[[(acetyloxy)methyl]amino]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3106616.png)
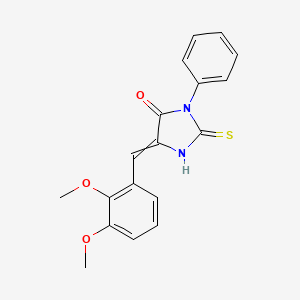
![5-[(2,5-Dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3106637.png)
![5-[(3,4-Dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3106645.png)
![(S)-2-((S)-2-amino-3-phenyl-propionylamino)-6-{[(4-methoxy-phenyl)-diphenyl-methyl]-amino}-hexanoic acid (4-hydroxymethyl-phenyl)-amide](/img/structure/B3106658.png)
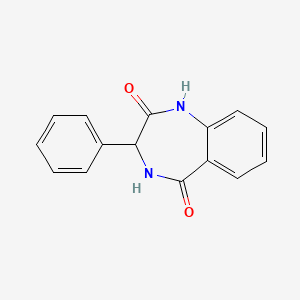
![[(2R)-5,5-dimethyloxolan-2-yl]methanol](/img/structure/B3106680.png)
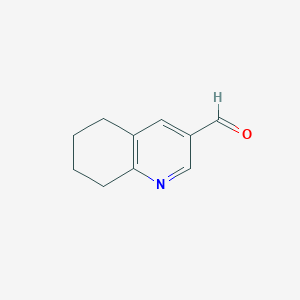
![1-Bromo-9H-pyrido[3,4-b]indole](/img/structure/B3106683.png)
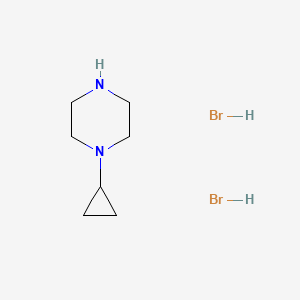
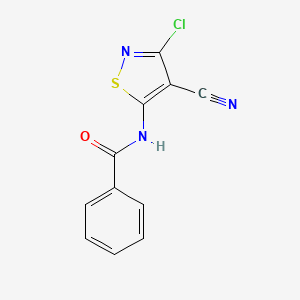
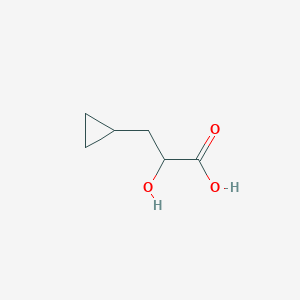
![tert-butyl (4ar,7as)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B3106722.png)
